molecular formula C16H17N3O2 B6419958 1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1017378-33-4

1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No. B6419958
CAS RN: 1017378-33-4
M. Wt: 283.32 g/mol
InChI Key: YRAJXNJMQIAQSK-UHFFFAOYSA-N
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Description

“1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid” is a chemical compound. It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several scientific papers .


Molecular Structure Analysis

The molecular structure of piperidine derivatives is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid” would include these elements, along with additional functional groups attached to the piperidine ring.


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .

Mechanism of Action

Target of Action

The primary target of 1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid is GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .

Biochemical Pathways

The compound affects the GABAergic pathway . By inhibiting GABA uptake, it disrupts the normal cycling of GABA in the neuron. This leads to an increase in the concentration of GABA in the synaptic cleft, enhancing the inhibitory effect of GABA on post-synaptic neurons .

Result of Action

The result of the action of 1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid is an increase in the inhibitory effect of GABA on neuronal excitability. This can lead to a decrease in neuronal activity and potentially have a calming effect .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They continue to be an area of interest in drug design due to their wide range of biological activities . Future research will likely focus on the development of new synthesis methods and the discovery of new therapeutic applications .

properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(21)13-7-4-10-19(11-13)15-9-8-14(17-18-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAJXNJMQIAQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Phenylpyridazin-3-yl)piperidine-3-carboxylic acid

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